molecular formula C3H8O2S B048393 Thioglycerol CAS No. 96-27-5

Thioglycerol

Cat. No.: B048393
CAS No.: 96-27-5
M. Wt: 108.16 g/mol
InChI Key: PJUIMOJAAPLTRJ-UHFFFAOYSA-N
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Description

3-Mercapto-1,2-propanediol, also known as Thioglycerol, is a versatile bifunctional molecule of significant interest in biochemical and materials science research. Its structure features both a thiol (-SH) and two hydroxyl (-OH) groups, enabling its participation in a wide range of chemical reactions. A primary application is in bioconjugation, where the thiol group selectively reacts with maleimides, haloacetates, or other electrophiles to create stable thioether linkages for labeling proteins, peptides, and other biomolecules. Furthermore, it serves as a critical component in the formation of disulfide bonds, acting as a crosslinker or a reducing agent to study protein folding and stability.

Properties

IUPAC Name

3-sulfanylpropane-1,2-diol
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InChI

InChI=1S/C3H8O2S/c4-1-3(5)2-6/h3-6H,1-2H2
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InChI Key

PJUIMOJAAPLTRJ-UHFFFAOYSA-N
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Canonical SMILES

C(C(CS)O)O
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Molecular Formula

C3H8O2S
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DSSTOX Substance ID

DTXSID5046512
Record name 1-Thioglycerol
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Molecular Weight

108.16 g/mol
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Physical Description

Liquid, Water-white liquid; Soluble in water; [Hawley] Yellowish hygroscopic liquid; Slightly soluble in water; [Merck Index] Colorless viscous liquid with a stench; Slightly soluble in water; [MSDSonline]
Record name 1,2-Propanediol, 3-mercapto-
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Boiling Point

118 °C @ 5 MM HG
Record name THIOGLYCEROL
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Solubility

SLIGHTLY SOL IN WATER; MISCIBLE WITH ALCOHOL; INSOL IN ETHER, VERY SOL IN ACETONE; SLIGHTLY SOL IN BENZENE
Record name THIOGLYCEROL
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Density

1.295
Record name THIOGLYCEROL
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Color/Form

YELLOWISH, VERY VISCOUS LIQUID, COLORLESS OR PALE YELLOW

CAS No.

96-27-5
Record name Thioglycerol
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Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

  • Epoxide Ring-Opening : H₂S attacks the less substituted carbon of glycidol’s epoxide group, forming a thiol intermediate.

  • Proton Transfer and Stabilization : The intermediate undergoes acid-catalyzed rearrangement to yield 3-mercapto-1,2-propanediol.

Key operational parameters include:

  • Molar Ratio : H₂S to glycidol ratios of 3:1 to 10:1, with optimal yields at 4:1–6:1. Excess H₂S ensures complete conversion and minimizes side reactions.

  • Temperature : Maintained below 150°C to prevent glycidol polymerization.

  • Catalysts : Acidic or basic catalysts (e.g., Amberlyst resins) enhance reaction rates and selectivity.

Industrial-Scale Process Design

The patent describes both batch and continuous processes. In continuous mode, glycidol and H₂S are pumped into a solid-bed reactor containing a heterogeneous catalyst (e.g., ion-exchange resins). Heat management is critical, as the exothermic reaction requires cooling via reactor jackets. Post-reaction, excess H₂S is recovered through condensation, and the crude product is vacuum-distilled to achieve >90% purity.

Table 1: Key Process Parameters for H₂S-Glycidol Reaction

ParameterRangeOptimal Value
H₂S:Glycidol Molar Ratio3:1 – 10:14:1 – 6:1
Temperature50°C – 150°C80°C – 120°C
Pressure5 – 20 bar10 bar
CatalystAmberlyst-15Ion-exchange resins
Yield70% – 85%82%

Alternative Synthetic Routes and Modifications

While the H₂S-glycidol route dominates industrial production, laboratory-scale methods have been explored for specialized applications.

Thiol-Ester Rearrangement

A study by AOCS highlights the synthesis of 3-mercapto-1,2-propanediol derivatives via S-acylation. Using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), fatty acids selectively acylate the sulfhydryl group, forming thiol esters. Although this method primarily targets ester production, hydrolysis of these esters under basic conditions can regenerate the parent diol.

Purification and Characterization

Crude 3-mercapto-1,2-propanediol requires rigorous purification to meet research and industrial standards.

Vacuum Distillation

Post-reaction mixtures are subjected to fractional distillation under reduced pressure (5–10 mmHg), isolating the product at 117°C–119°C. This step removes unreacted glycidol, H₂S residuals, and oligomeric byproducts.

Analytical Validation

  • NMR Spectroscopy : ¹H NMR (CDCl₃) displays characteristic peaks at δ 3.70–3.90 (m, –CH₂OH), δ 2.70–2.90 (m, –CH₂SH), and δ 1.80–2.10 (bs, –OH/–SH).

  • FT-IR : Strong bands at 2550 cm⁻¹ (S–H stretch) and 3300 cm⁻¹ (O–H stretch) confirm functional groups.

  • Titrimetric Assay : Purity ≥90% is verified via thiol-group titration .

Chemical Reactions Analysis

Types of Reactions: Monothioglycerol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Monothis compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Monothis compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Monothis compound can undergo substitution reactions with halogens or other electrophiles.

Major Products Formed:

    Oxidation: Sulfonic acids, sulfoxides

    Reduction: Thiols, alcohols

    Substitution: Substituted thiols, ethers

Scientific Research Applications

Polymer Chemistry

3-Mercapto-1,2-propanediol is used in the synthesis of polyhydroxyurethanes and semi-interpenetrating polymer networks (semi-IPN) hydrogels. These materials exhibit enhanced mechanical properties and biocompatibility, making them suitable for biomedical applications such as drug delivery systems and tissue engineering .

Nanotechnology

The compound plays a crucial role in the functionalization of nanoparticles. It facilitates the direct binding of enzymes to iron oxide nanoparticles, which can be used in various biotechnological applications . Additionally, it has been employed in the synthesis of monolayer protected gold nanoparticles (MPD-MPCs), which are characterized for their stability and potential use in electronic devices .

Shape Memory Polymers

3-Mercapto-1,2-propanediol is utilized in the synthesis of shape memory polyurethanes through thiol-ene click reactions. These materials have applications in smart textiles and medical devices that require specific shape recovery properties under certain conditions .

Low-Temperature Synthesis of Nanomaterials

Recent studies have shown that 3-Mercapto-1,2-propanediol is effective in synthesizing europium-doped yttrium oxide nanophosphors at low temperatures. These materials are essential for developing near-ultraviolet light-emitting diodes (LEDs) and other optoelectronic devices .

Chiral Nanostructures

Research has demonstrated that gold Janus nanoparticles can be synthesized using 3-Mercapto-1,2-propanediol. These nanoparticles exhibit unique plasmonic circular dichroism properties, which can be exploited in sensors and advanced optical devices .

Case Study 1: Nanoparticle Functionalization

In a study conducted by Sidhu et al. (2024), 3-Mercapto-1,2-propanediol was used to functionalize iron oxide nanoparticles for enzyme immobilization. The resulting nanoparticles demonstrated improved catalytic activity and stability, showcasing their potential for use in biosensors and biocatalysis applications.

Case Study 2: Hydrogel Development

Carbajo-Gordillo et al. (2024) investigated the use of 3-Mercapto-1,2-propanediol in developing polyhydroxyurethane-based hydrogels with enhanced mechanical properties. The study concluded that these hydrogels could be effectively used in drug delivery systems due to their biocompatibility and controlled release capabilities.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Polymer ChemistrySynthesis of polyhydroxyurethanes and semi-IPN hydrogels ,
NanotechnologyFunctionalization of nanoparticles for enzyme binding ,
Shape Memory PolymersSynthesis through thiol-ene click reactions
Low-Temperature Nanomaterial SynthesisSynthesis of europium-doped yttrium oxide nanophosphors ,
Chiral NanostructuresSynthesis of gold Janus nanoparticles with plasmonic properties

Mechanism of Action

Monothioglycerol exerts its effects through its thiol group, which can undergo redox reactions with various biological molecules. The thiol group can donate electrons to reactive oxygen species, thereby neutralizing them and protecting cells from oxidative damage. Monothis compound can also interact with metal ions, forming stable complexes that prevent metal-catalyzed oxidation reactions .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Chemical Structure and Physical Properties

Structurally analogous thiols and diols are compared below:

Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Water Solubility
3-Mercapto-1,2-propanediol C₃H₈O₂S 108.16 1.25 118 (5 mmHg) Slightly soluble
β-Mercaptoethanol C₂H₆OS 78.13 1.11 157 Miscible
Thioglycolic Acid C₂H₄O₂S 92.11 1.26 220 Miscible
1,2-Propanediol (propylene glycol) C₃H₈O₂ 76.09 1.04 187 Fully miscible

Key Observations :

  • 3-Mercapto-1,2-propanediol’s higher molecular weight and density compared to β-mercaptoethanol enhance its stability in aqueous solutions for biochemical applications .
  • Unlike 1,2-propanediol, the thiol group in 3-mercapto-1,2-propanediol enables redox activity and metal coordination .

Research Findings :

  • In RNA extraction, 3-mercapto-1,2-propanediol demonstrated comparable efficiency to β-mercaptoethanol without requiring protocol adjustments beyond centrifugation modifications .
  • Studies on zinc(II) complexation showed 3-mercapto-1,2-propanediol forms polynuclear complexes distinct from those of β-mercaptoethanol, suggesting divergent redox behaviors .

Demasking/Masking Agents in Analytical Chemistry

3-Mercapto-1,2-propanediol is favored in titrimetric analyses for its rapid action and procedural simplicity:

Compound Demasking Efficiency (Tl–EDTA) Reaction Conditions Synthesis Complexity
3-Mercapto-1,2-propanediol Quantitative at RT No heating required Commercially available
Thiosemicarbazide Requires heating Prolonged thermal treatment Multi-step synthesis
4-Amino-5-mercapto-3-propyl-1,2,4-triazole Moderate Heating and pH adjustments Not readily available

Advantages :

  • 3-Mercapto-1,2-propanediol’s room-temperature efficacy reduces procedural time compared to thiosemicarbazide and ethylene thiourea .
  • Its commercial availability avoids synthesis challenges faced by niche agents like hexahydropyrimidine-2-thione .

Nanotechnology and Material Science

In nanoparticle synthesis, 3-mercapto-1,2-propanediol enables unique assembly behaviors:

Application 3-Mercapto-1,2-propanediol Competing Thiols (e.g., 11-mercaptoundecanoic acid)
Janus Particle Assembly Asymmetric surface interactions yield larger domains Homogeneous coatings limit assembly complexity
Gold Nanoparticle Functionalization Activates complement system via classical pathway May trigger alternative pathways (e.g., lectin)
Click Chemistry Enables synthesis of shape-memory polyurethanes Less efficient in thiol-ene reactions

Research Highlight :

  • Xu et al. demonstrated that Janus particles coated with 3-mercapto-1,2-propanediol exhibit super-particulate assemblies due to asymmetrical surface interactions, a property absent in homogeneously functionalized particles .

Biological Activity

3-Mercapto-1,2-propanediol, also known as thioglycerol or monothis compound, is a sulfur-containing compound with diverse biological activities and applications in various fields, including pharmaceuticals, materials science, and biotechnology. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Name: 3-Mercapto-1,2-propanediol
  • CAS Number: 96-27-5
  • Molecular Weight: 108.16 g/mol
  • Appearance: Viscous colorless to slightly yellowish liquid
  • Solubility: Soluble in water and alcohols
  • pH: 3.5 to 7 (10% aqueous solution)
PropertyValue
Boiling Point248 °C
Specific Gravity1.240 to 1.250 (25 °C)
LD50 (rat)0.39 g/kg (intraperitoneal)
LD50 (mouse)0.34 g/kg (intraperitoneal)

Biological Activities

1. Antioxidant Properties

3-Mercapto-1,2-propanediol exhibits significant antioxidant capabilities. It acts as a reducing agent, capable of breaking disulfide bonds in proteins and thus stabilizing the structure of various biomolecules. This property makes it valuable in pharmaceutical formulations as a stabilizer for sensitive compounds such as antibiotics .

2. Antibacterial Effects

The compound has demonstrated antibacterial activity and is used as a preservative in cosmetic and pharmaceutical products. Its ability to inhibit bacterial growth is attributed to its thiol group, which can interact with bacterial cell membranes and proteins .

3. Role in Cancer Research

Recent studies have highlighted the potential of 3-Mercapto-1,2-propanediol in cancer therapy. For instance, it has been shown to enhance the efficacy of certain chemotherapeutic agents by inducing apoptosis in cancer cells. In vitro studies using human pancreatic cancer cell lines indicated that treatments involving this compound significantly reduced tumor growth by promoting programmed cell death mechanisms .

4. Polymerization Regulator

In materials science, 3-Mercapto-1,2-propanediol serves as a polymerization regulator in radical polymerization processes. It facilitates the formation of water-soluble polymers and enhances the properties of hydrogels used in biomedical applications .

Case Studies

Case Study 1: Anticancer Activity

A study investigated the effects of 3-Mercapto-1,2-propanediol on pancreatic cancer cells. The results showed a marked decrease in cell viability when treated with this compound in conjunction with plasma-treated solutions. The mechanism involved the induction of apoptosis and was confirmed through various assays measuring cell proliferation and apoptosis markers .

Case Study 2: Antibacterial Applications

In another research project focusing on cosmetic formulations, 3-Mercapto-1,2-propanediol was incorporated into creams and lotions as an antibacterial agent. Clinical trials indicated a significant reduction in microbial contamination compared to control products lacking this compound, demonstrating its effectiveness as a preservative .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Mercapto-1,2-propanediol relevant to experimental handling?

  • Answer: Critical properties include:

  • Density : 1.23–1.25 g/cm³ at 20°C .
  • Boiling Point : 118°C (at 5 mmHg) .
  • Solubility : Slightly soluble in water, miscible in ethanol .
  • Flash Point : Varies between 99°C (closed cup) and 113°C —researchers should validate using certified safety data sheets.
  • Refractive Index : 1.5073–1.530 .
    • Methodological Note: These properties inform solvent selection, reaction temperature limits, and safety protocols (e.g., avoiding open flames).

Q. What precautions are necessary when storing and handling 3-Mercapto-1,2-propanediol in laboratory settings?

  • Answer:

  • Storage : Seal containers tightly; store at 2–30°C in cool, dry conditions .
  • Handling : Use PPE (gloves, goggles) due to acute toxicity (H302, H311) and skin irritation risks (H315) . Avoid inhalation (S23) and exposure to air/moisture to prevent oxidation .
  • Safety Classification : WGK 3 (severely hazardous to water) ; Packing Group III for transport .

Q. How can researchers verify the purity and identity of 3-Mercapto-1,2-propanediol in synthetic workflows?

  • Answer:

  • Purity Assay : ≥95% by HPLC or titration .
  • Identity Confirmation : Match IR spectra to reference standards .
  • Refractive Index : Validate against literature values (1.525–1.530) .

Advanced Research Questions

Q. What strategies are effective in preventing thiol group oxidation during experimental applications of 3-Mercapto-1,2-propanediol?

  • Answer:

  • Inert Atmosphere : Conduct reactions under nitrogen/argon .
  • Antioxidants : Add reducing agents (e.g., TCEP) to stabilize thiols .
  • Low-Temperature Storage : Minimize degradation during long-term use .

Q. How does 3-Mercapto-1,2-propanediol facilitate the stabilization of semiconductor nanocrystals in aqueous solutions?

  • Answer:

  • Ligand Exchange : Thiol groups bind to CdTe nanocrystal surfaces, enabling pH-sensitive photoluminescence .
  • Colloidal Stability : Hydroxyl groups improve water solubility and prevent aggregation .
  • Methodological Tip : Optimize molar ratios (nanocrystal:ligand) to balance stability and quantum yield .

Q. What methodological considerations are critical when employing 3-Mercapto-1,2-propanediol in thiol-ene click chemistry for polymer synthesis?

  • Answer:

  • Stoichiometry : Maintain 1:1 thiol:ene ratio for efficient crosslinking .
  • Catalysts : Use UV light or thermal initiators (e.g., AIBN) .
  • Side Reactions : Monitor disulfide formation via Raman spectroscopy .

Q. What analytical challenges exist in characterizing 3-Mercapto-1,2-propanediol-containing hydrogels for biomedical applications?

  • Answer:

  • Crosslinking Density : Quantify via swelling tests or rheology .
  • Biocompatibility : Assess cytotoxicity using ISO 10993-5 standards .
  • Degradation Kinetics : Track hydrolytic stability under physiological pH (7.4) .

Data Contradictions & Validation

  • Flash Point Discrepancy : 99°C vs. 113°C . Resolve by cross-referencing certified COA/SDS from suppliers.
  • Solubility : Slight variations in water solubility reported; confirm via experimental validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thioglycerol
Reactant of Route 2
Thioglycerol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.